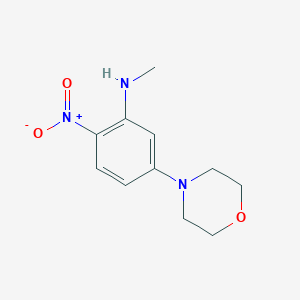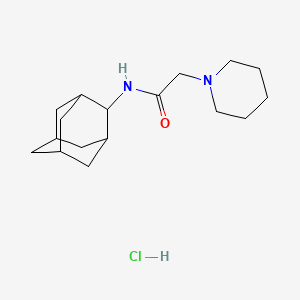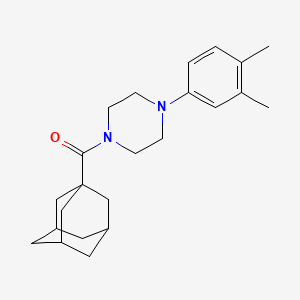
N-methyl-5-(4-morpholinyl)-2-nitroaniline
Descripción general
Descripción
N-methyl-5-(4-morpholinyl)-2-nitroaniline, also known as NMN, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. NMN is a nitroaniline derivative and has been extensively studied for its biological and chemical properties.
Aplicaciones Científicas De Investigación
Synthesis of Benzimidazoles
N-methyl-5-(4-morpholinyl)-2-nitroaniline is used in the synthesis of benzimidazoles containing piperazine or morpholine skeletons, acting as glucosidase inhibitors with antioxidant activity. These compounds are designed and synthesized starting from N-methyl-5-(4-morpholinyl)-2-nitroaniline with various aldehydes, showcasing potential for in vitro antioxidant activities and glucosidase inhibition, better than the standard acarbose in some cases. This highlights its role in medicinal chemistry for developing new therapeutic agents (Özil, Baltaş, & Parlak, 2018).
Blocking Carcinogenic N-Nitroso Compounds Formation
Research shows that the formation of carcinogenic N-nitroso compounds can be blocked by ascorbic acid in reactions involving nitrous acid and various compounds including N-methyl-5-(4-morpholinyl)-2-nitroaniline. This study suggests a method to potentially reduce the risk of carcinogenic N-nitroso compounds formation from drugs, which could be lessened by combining such drugs with ascorbic acid (Mirvish, Wallcave, Eagen, & Shubik, 1972).
Synthesis of Pyrroloquinolines
N-methyl-5-(4-morpholinyl)-2-nitroaniline is involved in the synthesis of Pyrrolo[4,3,2-de]quinolines, indicating its use in complex organic synthesis processes. This highlights its application in the creation of specialized compounds with potential pharmaceutical or material science applications (Roberts, Joule, Bros, & Álvarez, 1997).
Study of Nitrosamine Formation
The compound is studied in the context of understanding nitrosamine formation, specifically looking at the reactions of S-nitrosocysteine with secondary amines including N-methyl-5-(4-morpholinyl)-2-nitroaniline. This research is relevant in the food industry and possibly in understanding nitrosamine-related carcinogenesis (Dennis, Davies, & McWeeny, 1979).
Antimalarial Activity
Further, it serves as a precursor in the synthesis of compounds tested for antimalarial activity, showcasing the broad spectrum of potential pharmacological applications. The derivatives prepared from N-methyl-5-(4-morpholinyl)-2-nitroaniline, through various synthetic pathways, exhibit significant activity against malaria, demonstrating its value in drug discovery (Werbel et al., 1986).
Propiedades
IUPAC Name |
N-methyl-5-morpholin-4-yl-2-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-12-10-8-9(2-3-11(10)14(15)16)13-4-6-17-7-5-13/h2-3,8,12H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMABMSCNOKYNCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)N2CCOCC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4063641.png)
![1-{4-[(2-bromophenoxy)methyl]benzoyl}-2-methylpiperidine](/img/structure/B4063647.png)
![4-(4-ethoxy-3-methylphenyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-4-oxobutanamide](/img/structure/B4063663.png)

![1-ethyl-3-[(2-hydroxyethyl)amino]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B4063675.png)
![2-[1-acetyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1-naphthyl acetate](/img/structure/B4063699.png)
![2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-{4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]phenyl}acetamide](/img/structure/B4063700.png)

![N-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-2,5-dichloro-N-methyl-benzenesulfonamide](/img/structure/B4063706.png)
![methyl 2-{[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate](/img/structure/B4063711.png)
![N-(1-{5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-2-methylpropyl)benzamide](/img/structure/B4063726.png)
![N-{[(4-bromo-3-methylphenyl)amino]carbonothioyl}-4-sec-butoxybenzamide](/img/structure/B4063727.png)
![2-naphthyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B4063735.png)
![(5-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(tetrahydro-2-furanylmethyl)amine](/img/structure/B4063742.png)